molecular formula C16H21N3O3 B14933712 1-(3-Methoxyphenyl)-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one

1-(3-Methoxyphenyl)-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one

Cat. No.: B14933712
M. Wt: 303.36 g/mol
InChI Key: FUUHGRQISVZCTI-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, a piperazine ring, and a pyrrolidinone moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(3-Methoxyphenyl)-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the Methoxyphenyl Intermediate:

    Piperazine Ring Formation: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamine precursors.

    Coupling Reactions: The methoxyphenyl intermediate is then coupled with the piperazine ring using a suitable coupling agent, such as carbodiimides, to form the desired product.

    Final Cyclization: The final step involves the cyclization of the intermediate to form the pyrrolidinone ring, completing the synthesis of this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: The methoxy group and piperazine ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-Methoxyphenyl)-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one has found applications in various scientific research fields, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological and psychiatric disorders.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    1-(3-Methoxyphenyl)-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-thione: This compound features a thione group instead of a ketone group, leading to different chemical properties and reactivity.

    1-(3-Methoxyphenyl)-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-amine: The presence of an amine group instead of a ketone group results in different biological activities and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

1-(3-methoxyphenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C16H21N3O3/c1-22-14-4-2-3-13(10-14)19-11-12(9-15(19)20)16(21)18-7-5-17-6-8-18/h2-4,10,12,17H,5-9,11H2,1H3

InChI Key

FUUHGRQISVZCTI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCNCC3

Origin of Product

United States

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